molecular formula C13H10N6O5 B4330703 N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

Cat. No.: B4330703
M. Wt: 330.26 g/mol
InChI Key: JPHXYUITPBXBFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, an imidazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the imidazole and oxadiazole rings through cyclization reactions. The nitro group is usually introduced via nitration reactions, and the amine group is added through amination reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and imidazole rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the imidazole and oxadiazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: Products may include various oxidized derivatives of the benzodioxole and imidazole rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Substituted derivatives of the original compound, depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE can be compared to other compounds with similar structures, such as:

    Benzodioxole derivatives: Known for their bioactivity and use in medicinal chemistry.

    Imidazole derivatives: Widely used in pharmaceuticals for their antimicrobial and antifungal properties.

    Oxadiazole derivatives: Investigated for their potential as anticancer and anti-inflammatory agents.

The uniqueness of this compound lies in its combination of these three functional groups, which may confer unique properties and applications not seen in other compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(3-methyl-5-nitroimidazol-4-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O5/c1-18-5-14-11(19(20)21)10(18)12-16-17-13(24-12)15-7-2-3-8-9(4-7)23-6-22-8/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHXYUITPBXBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C2=NN=C(O2)NC3=CC4=C(C=C3)OCO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 3
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 4
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-BENZODIOXOL-5-YL)-5-(1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)-1,3,4-OXADIAZOL-2-AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.